molecular formula C13H14N2O2S3 B2677872 N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 1021052-53-8

N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2677872
CAS RN: 1021052-53-8
M. Wt: 326.45
InChI Key: GHKRWCIEXOCGFL-UHFFFAOYSA-N
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Description

“N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” is a complex organic compound that contains several functional groups and rings, including a thiophene ring, a thiazole ring, and an amide group. Thiophene and thiazole rings are heterocyclic compounds that are often found in biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and thiazole rings would give the molecule a certain degree of rigidity, while the ethyl and amide groups could potentially participate in various types of intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene and thiazole rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Antioxidant Properties

Thiazoles exhibit antioxidant potential, protecting cells from oxidative stress. Their ability to scavenge free radicals makes them valuable in preventing cellular damage and aging. Researchers have investigated derivatives of thiazole for their antioxidant effects, which could have implications in health and disease prevention .

Analgesic and Anti-Inflammatory Effects

Thiazole derivatives have shown promise as analgesics and anti-inflammatory agents. These compounds may modulate pain pathways and reduce inflammation, making them relevant for managing pain and inflammatory conditions .

Antimicrobial and Antifungal Activity

Thiazoles possess antimicrobial and antifungal properties. Sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring. Researchers continue to explore novel thiazole derivatives for their efficacy against bacterial and fungal infections .

Antiviral Potential

Certain thiazole derivatives, such as Ritonavir, exhibit antiviral activity. These compounds interfere with viral replication, making them valuable in the fight against viral infections, including HIV .

Neuroprotective Effects

Thiazoles have been investigated for their neuroprotective properties. Their ability to preserve neuronal function and prevent neurodegeneration makes them intriguing candidates for treating neurodegenerative diseases .

Antitumor and Cytotoxic Activity

Thiazoles have been explored as potential antitumor agents. Compounds derived from the thiazole scaffold have demonstrated cytotoxic effects on various cancer cell lines. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides showed potent effects against prostate cancer cells .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene and thiazole derivatives have been found to have biological activity, so if this compound is intended for use as a drug, its mechanism of action could involve interaction with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Given the biological activity of many thiophene and thiazole derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-ethyl-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S3/c1-2-14-12(17)6-9-7-19-13(15-9)20-8-10(16)11-4-3-5-18-11/h3-5,7H,2,6,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKRWCIEXOCGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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